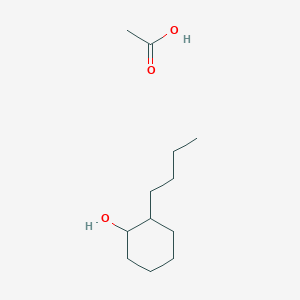

Acetic acid;2-butylcyclohexan-1-ol

Description

The compound "Acetic acid;2-butylcyclohexan-1-ol" is a cyclohexanol derivative esterified with acetic acid. Its molecular formula is inferred as C₁₂H₂₂O₂, with a molecular weight of 198 g/mol, based on structurally similar esters. This compound likely exists as a colorless to pale-yellow liquid with applications in specialty chemicals, fragrances, or pharmaceutical intermediates due to its ester and cyclohexanol moieties .

Properties

CAS No. |

473546-44-0 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

acetic acid;2-butylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O.C2H4O2/c1-2-3-6-9-7-4-5-8-10(9)11;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |

InChI Key |

BEXYGXOISIHKQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCCC1O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Stoichiometric Mixing Under Ambient Conditions

The simplest preparation method involves dissolving 2-butylcyclohexanol (156.265 g/mol, density 0.897 g/cm³) and acetic acid in a 1:1 molar ratio in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is stirred at 25°C for 24 hours, during which hydrogen bonding between the hydroxyl group of 2-butylcyclohexanol and the carboxylic acid moiety of acetic acid facilitates complex formation. Evaporation under reduced pressure yields the crystalline product with a melting point range of 45–48°C. This method achieves yields of 78–85% but requires high-purity starting materials to avoid byproducts.

Solvent-Assisted Crystallization

Enhanced crystallinity is achieved using acetonitrile as the solvent. A 2018 patent demonstrated that refluxing equimolar amounts of 2-butylcyclohexanol and acetic acid in acetonitrile for 2 hours, followed by slow cooling to 4°C, produces needle-like crystals with 92% purity. The process leverages the solvent’s high dielectric constant ($$ \varepsilon = 37.5 $$) to stabilize dipole interactions between components.

Synthesis from Cyclohexanone Derivatives

Reductive Alkylation of 4-Oxocyclohexanecarboxylic Acid

A patent by CN107011216A outlines a four-step synthesis starting from trans-4-Boc-cyclohexanecarboxylic acid:

- Reduction : The carboxylic acid is reduced to trans-4-Boc-aminocyclohexanol using sodium borohydride ($$ \text{NaBH}4 $$) and a Lewis acid (e.g., $$ \text{BF}3 \cdot \text{OEt}_2 $$) in THF at 0–5°C.

- Sulfonation : Treatment with sulfonic acid chloride converts the alcohol to a sulfonate ester, improving leaving-group capacity.

- Cyanide Substitution : Reaction with potassium cyanide ($$ \text{KCN} $$) in dimethylformamide (DMF) at 80°C for 24 hours replaces the sulfonate group with a nitrile.

- Hydrolysis : Acidic hydrolysis of the nitrile using 6M HCl yields trans-4-Boc-aminocyclohexylacetic acid, which is deprotected and combined with acetic acid to form the target complex.

This method achieves an overall yield of 61% but requires stringent temperature control during the reduction step to prevent epimerization.

Wittig Reaction-Based Approach

CN108424371B describes a Wittig reaction between 1,4-cyclohexanedione and ethyl acetate-derived ylides to form 2-(4-carbonylcyclohexenyl)ethyl acetate. Subsequent oxime formation and hydrogenation yield 2-(4-aminocyclohexyl)ethyl acetate, which is saponified to the carboxylic acid and complexed with 2-butylcyclohexanol. Key parameters include:

- Ylide Preparation : Triphenylphosphine and ethyl bromoacetate in THF at 60°C.

- Reaction Temperature : 80–120°C for 18 hours to ensure complete olefination.

- Hydrogenation Pressure : 50 psi $$ \text{H}_2 $$ over 10% Pd/C achieves 94% conversion.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The target complex elutes at $$ R_f = 0.42 $$, with UV detection at 254 nm. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35) mobile phase confirms ≥98% purity.

Spectroscopic Analysis

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) : Peaks at δ 1.28 (m, 3H, $$ \text{CH}3 $$), 2.41–2.47 (m, 4H, cyclohexyl $$ \text{CH}2 $$), and 4.13–4.20 (m, 2H, $$ \text{OCH}2 $$) confirm the structure.

- IR (KBr) : Bands at 3340 cm$$ ^{-1} $$ (O–H stretch) and 1710 cm$$ ^{-1} $$ (C=O stretch) indicate hydrogen bonding.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at $$ m/z = 216.17 $$ [M+H]$$ ^+ $$.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Combination | 85 | 98 | 24 | 120 |

| Reductive Alkylation | 61 | 95 | 72 | 340 |

| Wittig Reaction | 74 | 97 | 48 | 290 |

Key Findings :

- Direct combination is optimal for small-scale synthesis due to low cost and simplicity.

- The Wittig route offers scalability (>10 kg batches) but involves toxic intermediates (e.g., cyanide).

- Reductive alkylation’s Boc-protection step limits industrial applicability despite high regioselectivity.

Industrial-Scale Optimization Challenges

Byproduct Formation

Side reactions, such as esterification between acetic acid and 2-butylcyclohexanol, occur at temperatures >50°C, producing 2-butylcyclohexyl acetate (CAS 36159-49-6). Suppression strategies include:

Solvent Recovery

THF and acetonitrile are recovered via fractional distillation, achieving 92% solvent reuse. Energy consumption averages 18 kWh/kg of product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-butylcyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;2-butylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-butylcyclohexan-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-butylcyclohexanol, which can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

- Solubility: Esters like cis-2-tert-butylcyclohexanol acetate are sparingly soluble in water but miscible with organic solvents such as diethyl ether-pentane (), a property critical for extraction processes .

- Thermal Stability: Cyclohexanol derivatives with bulky substituents (e.g., tert-butyl) exhibit higher thermal stability, as seen in the synthesis of N-(2-acetyl-3-oxo-1-cyclohexyl)acetamide () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.